molecular formula C9H14O3 B2462363 Octahydro-1-benzofuran-3a-carboxylic acid CAS No. 1513233-00-5

Octahydro-1-benzofuran-3a-carboxylic acid

Cat. No.: B2462363
CAS No.: 1513233-00-5
M. Wt: 170.208
InChI Key: NMYNKOQEGFGLCD-UHFFFAOYSA-N
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Description

Octahydro-1-benzofuran-3a-carboxylic acid is a bicyclic organic compound with the chemical formula C9H14O3. It is also known as 1,2,3,4,6,7,8,8a-octahydro-3a-benzofuran-1-carboxylic acid. This compound is characterized by its unique structure, which includes a benzofuran ring system that is fully saturated, making it an octahydro derivative. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of octahydro-1-benzofuran-3a-carboxylic acid typically involves the hydrogenation of benzofuran derivatives under specific conditions. One common method includes the catalytic hydrogenation of benzofuran in the presence of a palladium or platinum catalyst. The reaction is carried out under high pressure and temperature to ensure complete saturation of the benzofuran ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to maintain consistent reaction conditions. The purity of the final product is ensured through various purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

Octahydro-1-benzofuran-3a-carboxylic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Octahydro-1-benzofuran-3a-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of octahydro-1-benzofuran-3a-carboxylic acid involves its interaction with various molecular targets and pathways. The compound can act as a ligand for certain receptors, modulating their activity and leading to specific biological effects. The exact pathways and targets depend on the specific application and the derivatives of the compound being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Octahydro-1-benzofuran-3a-carboxylic acid is unique due to its fully saturated benzofuran ring system, which imparts distinct chemical and biological properties. Its high degree of saturation makes it more stable and less reactive compared to its less saturated counterparts, making it valuable in various research and industrial applications .

Properties

IUPAC Name

3,4,5,6,7,7a-hexahydro-2H-1-benzofuran-3a-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O3/c10-8(11)9-4-2-1-3-7(9)12-6-5-9/h7H,1-6H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMYNKOQEGFGLCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CCOC2C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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